molecular formula C19H27ClN2O4S B11124552 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide

Cat. No.: B11124552
M. Wt: 414.9 g/mol
InChI Key: FRXJNAVCSXNUIG-UHFFFAOYSA-N
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Description

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents such as sulfonyl chlorides.

    Attachment of the carboxamide group: This can be done through an amidation reaction using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.

Properties

Molecular Formula

C19H27ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-cyclopentylpiperidine-3-carboxamide

InChI

InChI=1S/C19H27ClN2O4S/c1-2-26-18-10-9-16(12-17(18)20)27(24,25)22-11-5-6-14(13-22)19(23)21-15-7-3-4-8-15/h9-10,12,14-15H,2-8,11,13H2,1H3,(H,21,23)

InChI Key

FRXJNAVCSXNUIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCC3)Cl

Origin of Product

United States

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